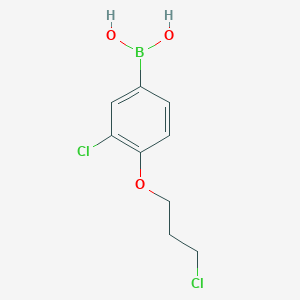

(3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid

Beschreibung

Introduction to (3-Chloro-4-(3-chloropropoxy)phenyl)boronic Acid

This compound stands as a remarkable example of contemporary organoboron chemistry, representing the sophisticated molecular design capabilities that have emerged in the field of boronic acid derivatives. This compound belongs to the broader class of arylboronic acids, which are characterized by the presence of a boron atom bonded to an aromatic ring system along with two hydroxyl groups. The specific structural features of this compound, including its dual chlorine substitution pattern and propoxy ether linkage, distinguish it from simpler boronic acid derivatives and highlight the advanced synthetic methodologies that have been developed to create complex, multifunctional organoboron compounds.

The compound exemplifies the evolution of boronic acid chemistry from the simple ethylboronic acid first synthesized by Edward Frankland in 1860 to the sophisticated, purpose-designed molecules that serve contemporary synthetic organic chemistry. Its molecular architecture incorporates multiple functional elements that can participate in various chemical transformations, making it a valuable synthetic intermediate for the construction of complex organic molecules. The presence of both electron-withdrawing chlorine substituents and the flexible propoxy chain creates a unique electronic and steric environment around the boronic acid functional group, potentially influencing its reactivity patterns and coordination behavior in chemical reactions.

The development of such specialized boronic acid derivatives reflects the growing understanding of structure-activity relationships in organoboron chemistry and the increasing demand for precisely tailored molecular tools in synthetic applications. This compound represents not merely an academic curiosity but a practical manifestation of the principles that govern boronic acid reactivity and their application to contemporary synthetic challenges. Its design incorporates lessons learned from decades of research into boronic acid chemistry, demonstrating how fundamental understanding of boron chemistry has been translated into practical synthetic tools.

Chemical Identity and Structural Characteristics

The chemical identity of this compound is defined by its unique combination of functional groups and substitution patterns that create a distinctive molecular framework. This compound represents a sophisticated example of arylboronic acid design, incorporating multiple chemical functionalities within a single molecular entity that can participate in diverse chemical transformations. The structural characteristics of this compound reflect careful consideration of both electronic and steric factors that influence boronic acid reactivity, resulting in a molecule that balances stability with synthetic utility.

The molecular architecture features a phenyl ring as the central structural element, with the boronic acid group providing the primary reactive functionality characteristic of this class of compounds. The substitution pattern around the aromatic ring creates an asymmetric environment that can influence both the electronic properties of the boronic acid group and the overall molecular conformation. This asymmetry is particularly important in determining how the molecule interacts with other chemical species and how it behaves in various reaction conditions.

The incorporation of both chlorine substituents and the chloropropoxy side chain creates multiple sites for potential chemical modification or interaction, making this compound particularly versatile as a synthetic intermediate. The electronic effects of the chlorine atoms can influence the acidity of the boronic acid group, while the propoxy chain provides a flexible tether that can accommodate various molecular conformations and facilitate interactions with other molecular components. This combination of rigidity from the aromatic core and flexibility from the aliphatic chain creates a unique structural profile that distinguishes this compound from simpler boronic acid derivatives.

IUPAC Nomenclature and CAS Registry Number (1704074-33-8)

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, resulting in the designation this compound. This nomenclature precisely describes the substitution pattern and functional group arrangement within the molecule, providing unambiguous identification of the chemical structure. The systematic name indicates the presence of a phenylboronic acid core with specific substitution at the 3 and 4 positions of the aromatic ring, where position 3 bears a chlorine atom and position 4 contains a 3-chloropropoxy substituent.

Eigenschaften

IUPAC Name |

[3-chloro-4-(3-chloropropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O3/c11-4-1-5-15-9-3-2-7(10(13)14)6-8(9)12/h2-3,6,13-14H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLOECONTZGRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCCl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301213954 | |

| Record name | Boronic acid, B-[3-chloro-4-(3-chloropropoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704074-33-8 | |

| Record name | Boronic acid, B-[3-chloro-4-(3-chloropropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-(3-chloropropoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method Overview

This approach involves the initial formation of an arylmagnesium or aryllithium reagent from chlorinated aromatic compounds, followed by boronation with trimethyl borate or similar boron esters.

Detailed Procedure

Step 1: Formation of the Organometallic Intermediate

- Starting from 3-chlorobromobenzene or 3-chloroiodobenzene , the aryl halide is reacted with magnesium turnings (or magnesium chips) in an inert atmosphere (nitrogen or argon) using anhydrous tetrahydrofuran (THF) or other ethers as solvents.

- The reaction is initiated with a small amount of iodine or a suitable initiator, then refluxed to generate the arylmagnesium chloride (Grignard reagent).

Step 2: Boronation

- The freshly prepared arylmagnesium chloride is cooled to around -78°C.

- Trimethyl borate ($$ \mathrm{B(OMe)_3} $$) is added slowly, allowing the nucleophilic arylmagnesium species to attack the boron center.

- The mixture is stirred at low temperature for several hours, then warmed to room temperature.

Step 3: Work-up and Purification

- The reaction mixture is quenched with aqueous acid (e.g., hydrochloric acid).

- The organic layer is extracted, dried, and concentrated.

- The crude product is purified via recrystallization or chromatography to obtain high-purity (3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid .

Research Findings & Data

- Similar procedures are detailed for synthesizing arylboronic acids from chlorinated aromatics, with yields typically ranging from 50-70% depending on reaction conditions and purity of starting materials.

- The use of n-butyllithium in THF, followed by boron ester addition, is also documented as an effective route, especially for more sensitive substrates.

Direct Borylation Using Boron Reagents (Electrophilic or Nucleophilic Borylation)

Method Overview

This method employs electrophilic boron reagents such as boron halides or boronic acids, often under catalytic conditions, to directly convert chlorinated aromatic compounds into boronic acids.

Key Techniques

-

- Using transition metal catalysts (e.g., palladium, copper) to facilitate direct C–H or C–Cl activation followed by borylation.

- For example, palladium-catalyzed C–H activation with bis(pinacolato)diboron (B$$2$$pin$$2$$) can be employed, although this is more common in modern synthetic routes.

-

- Elevated temperatures (80–120°C).

- Use of base (e.g., potassium acetate) or other additives to promote the reaction.

- Solvents such as DMSO, DMF, or toluene.

Research Findings

- While efficient, these methods often require expensive catalysts and may lead to lower selectivity or yields with chlorinated substrates, thus less favored for large-scale synthesis.

Synthesis from Chlorinated Precursors via Halogen-Metal Exchange

Method Overview

This approach involves halogen-metal exchange reactions, typically with n-butyllithium, followed by boronation.

Procedure

- React 3-chlorobromobenzene with n-butyllithium in dry THF at -78°C to generate the aryllithium intermediate.

- Add trimethyl borate to the lithiate, then warm to room temperature.

- Quench with aqueous acid, extract, and purify.

Research Data

- This method is well-established, with yields often exceeding 50%, and is suitable for preparing high-purity boronic acids.

Data Table Summarizing Preparation Methods

Notes on Optimization and Purification

- Reaction Atmosphere: All organometallic reactions should be performed under inert atmosphere (argon or nitrogen).

- Temperature Control: Low temperatures (-78°C) are critical during lithiation or boronation to prevent side reactions.

- Purification: Recrystallization from suitable solvents like ethanol, methanol, or acetonitrile is common to achieve high purity.

- Yield Enhancement: Using freshly distilled reagents and dry solvents improves overall yields.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The chlorine atoms can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in etherification and substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation of the boronic acid group.

Substituted Derivatives: Formed from nucleophilic substitution of the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Agents

One of the primary applications of (3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid is in the development of anticancer agents. Boronic acids have been recognized for their ability to inhibit proteasomes, which are vital for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing cancer cell death. Studies have demonstrated that modifications to the boronic acid structure can enhance selectivity and potency against various cancer types, including breast and prostate cancers .

Diabetes Treatment

Boronic acids, including this compound, are being investigated for their potential in diabetes management. They can act as inhibitors of certain enzymes involved in glucose metabolism, thus helping to regulate blood sugar levels. Research has indicated that specific boronic acid derivatives can improve insulin sensitivity and reduce hyperglycemia in diabetic models .

Organic Synthesis

Cross-Coupling Reactions

this compound is utilized as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, facilitating the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. The versatility of this compound makes it a valuable building block in synthetic organic chemistry .

Synthesis of Biaryl Compounds

The compound is also employed in synthesizing biaryl compounds, which are significant in materials science and medicinal chemistry. These compounds often exhibit interesting electronic properties and biological activities, making them suitable for developing new drugs and materials .

Material Science

Polymer Chemistry

In material science, this compound serves as a precursor for synthesizing polymeric materials with boron-containing functionalities. These materials can exhibit unique properties such as enhanced thermal stability and electrical conductivity, making them suitable for applications in electronics and photonics .

Sensor Development

Research has shown that boronic acids can be used to develop sensors that detect sugars and other biomolecules through reversible covalent bonding. The incorporation of this compound into sensor platforms can enhance sensitivity and selectivity towards target analytes, which is crucial for biomedical diagnostics .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various boronic acids, including this compound. The results showed significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development into therapeutic agents .

Case Study 2: Cross-Coupling Efficiency

Research highlighted in Organic Letters demonstrated that using this compound in Suzuki coupling reactions resulted in high yields of biaryl products under mild conditions. This efficiency showcases its utility in synthetic methodologies for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of (3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Activation: The boronic acid is activated by the palladium catalyst.

Transmetalation: The activated boronic acid transfers its organic group to the palladium catalyst.

Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the final product.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Alkoxy and Halogen Substituents

The following table compares structural analogues of (3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid, highlighting differences in substituents and molecular properties:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : Chlorine (Cl) and fluorine (F) substituents increase the electrophilicity of the boronic acid, enhancing reactivity in cross-coupling reactions. In contrast, alkyloxy groups (e.g., isopropoxy) provide steric bulk, which may slow reaction kinetics .

- Solubility: Hydroxymethyl and dimethylaminoethoxy groups improve aqueous solubility, whereas chloropropoxy and isopropoxy groups favor organic solvents .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The reactivity of this compound was compared to analogues in palladium-catalyzed reactions:

- Catalyst Compatibility : Similar to [4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid (), the target compound requires Pd catalysts like [(Ph)₃P]₂PdCl₂ for efficient coupling. The dual chlorine substituents may stabilize the boronate-palladium intermediate, improving yields .

- Steric Effects : Bulkier substituents (e.g., isopropoxy) reduce reaction rates compared to linear alkoxy chains (e.g., propoxy) due to steric hindrance .

Physicochemical Properties and Stability

Thermal Stability

- Thermogravimetric Analysis (TGA) : Boronic acids with chlorine substituents exhibit higher thermal stability (decomposition temperatures >200°C) compared to fluorine-substituted analogues, as observed in .

- Crystallinity : Halogenated phenylboronic acids often form well-defined crystal structures due to strong intermolecular interactions (e.g., halogen···π bonds), as seen in 4-halophenylboronic acids () .

Solubility and Bioavailability

Biologische Aktivität

(3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which makes them useful in various biological applications. They have been explored for their roles as enzyme inhibitors, particularly in the context of cancer therapeutics.

The mechanism of action of this compound involves its interaction with specific biological targets:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by forming stable complexes with active site residues. This property is particularly relevant in cancer treatment, where inhibiting tumor-associated enzymes can impede cancer cell proliferation.

- Cell Cycle Modulation : Studies have shown that boronic acid derivatives can induce cell cycle arrest, leading to apoptosis in cancer cells.

Anticancer Properties

Research has demonstrated the antiproliferative effects of this compound across various cancer cell lines. A notable study evaluated its activity against colorectal and breast cancer cell lines, revealing significant growth inhibition.

| Cell Line | Growth Inhibition (%) |

|---|---|

| DLD-1 | 71.94 - 95.36 |

| MCF-7 | 71.97 - 87.36 |

| HeLa | 65.73 - 90.78 |

The compound exhibited the highest sensitivity in colorectal cancer cell lines, suggesting a potential therapeutic application in this area .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity of boronic acids. For instance, the introduction of electron-withdrawing groups has been associated with enhanced antiproliferative effects .

Case Studies

- In Vitro Studies : In a series of experiments involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth. The most effective concentrations were identified through assays such as MTT and SRB .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to significant apoptosis in sensitive cell lines, as indicated by increased caspase-3 activity and morphological changes consistent with programmed cell death .

Q & A

Q. Q1: What are the critical considerations for synthesizing (3-Chloro-4-(3-chloropropoxy)phenyl)boronic acid to ensure high yield and purity?

Methodological Answer:

- Substitution Reaction Optimization : Use 3-chloro-4-fluoronitrobenzene and 3-chloropropanol under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the 3-chloropropoxy group. Monitor reaction progress via TLC or HPLC to avoid over-alkylation .

- Boronation Strategy : Employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst in THF at 60–80°C. Ensure anhydrous conditions to prevent boronic acid degradation .

- Purification : Use flash chromatography (silica gel, eluent: DCM/MeOH 95:5) followed by recrystallization in ethyl acetate/hexane to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Stability and Handling

Q. Q2: How does the aqueous stability of this boronic acid impact its use in biological or catalytic applications?

Methodological Answer:

- pH-Dependent Stability : Test stability in buffers (pH 5–9) via UV-Vis spectroscopy (λ = 260 nm). The compound may hydrolyze in acidic conditions (<pH 5) due to boronate ester formation, requiring buffered solutions (pH 7.4) for biological assays .

- Storage Recommendations : Store at –20°C under nitrogen to prevent oxidation. Lyophilized samples retain stability for >6 months, confirmed by comparative NMR (¹H, ¹¹B) pre- and post-storage .

Analytical Challenges

Q. Q3: How can conflicting NMR data for this compound (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

- 2D NMR Analysis : Perform HSQC and HMBC to assign proton-carbon correlations, resolving ambiguities from overlapping signals in ¹H NMR (e.g., distinguishing aromatic protons at δ 7.2–7.5 ppm) .

- X-ray Crystallography : Confirm molecular geometry and hydrogen bonding interactions (e.g., B–O bonds) to validate structural assignments .

Advanced Applications

Q. Q4: What methodologies enable the use of this boronic acid in Suzuki-Miyaura cross-coupling for complex biaryl synthesis?

Methodological Answer:

- Catalyst Selection : Optimize Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand in toluene/EtOH (3:1) at 80°C. Monitor coupling efficiency with aryl halides (e.g., 4-bromotoluene) via GC-MS .

- Competing Side Reactions : Suppress protodeboronation by adding Na₂CO₃ (2 equiv) and maintaining reaction time <12 hours. Characterize byproducts (e.g., dehalogenated species) via LC-HRMS .

Troubleshooting Synthesis Contradictions

Q. Q5: How can researchers address discrepancies in reported yields for this compound across literature?

Methodological Answer:

- Reagent Quality Control : Validate purity of starting materials (e.g., 3-chloro-4-fluoronitrobenzene) via elemental analysis. Trace moisture in solvents (e.g., THF) can reduce boronation efficiency; use molecular sieves .

- Reaction Scale-Up : Pilot small-scale reactions (1–5 mmol) before scaling to >50 mmol. Adjust stirring rate (>500 rpm) to ensure homogeneity in viscous mixtures .

Biological Interaction Studies

Q. Q6: What experimental designs are recommended for studying this compound’s interaction with carbohydrate-rich systems (e.g., hydrogels)?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to polyols (e.g., glucose) in PBS (pH 7.4) at 25°C. Fit data to a 1:1 binding model to calculate ΔH and Kd .

- Fluorescence Quenching Assays : Label the boronic acid with a fluorophore (e.g., dansyl chloride) and monitor emission changes (λex = 340 nm, λem = 510 nm) upon carbohydrate binding .

Computational Modeling

Q. Q7: How can DFT calculations aid in predicting the reactivity of this boronic acid in catalytic cycles?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-31G(d) to model the boronate ester transition state. Compare computed vs. experimental ¹¹B NMR shifts (δ = 28–32 ppm) to validate accuracy .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., para-substitution effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.